molecular formula C6H7F3O2 B2595778 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 123812-83-9

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2595778
CAS No.: 123812-83-9
M. Wt: 168.115
InChI Key: ZSULKAPJHICPKB-JPYJGEKTSA-N
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Description

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and a carboxylic acid group

Scientific Research Applications

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .

Industrial Production Methods

The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include TMSCF3, fluoride sources, Bu3SnH, and hydrogenation catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include CF3 carbinols, ketones, aldehydes, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)cyclobutanecarboxylic acid
  • 3-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Uniqueness

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific ring size and substitution pattern. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSULKAPJHICPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093750-93-6
Record name 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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